

# Spectroscopic Profile of Lauryl Lactate: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lauryl Lactate*

Cat. No.: *B030782*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **lauryl lactate** (dodecyl 2-hydroxypropanoate), a widely used ester in the pharmaceutical, cosmetic, and food industries. Understanding its spectral characteristics is crucial for quality control, formulation development, and stability studies. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **lauryl lactate**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of each atom.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **lauryl lactate** exhibits characteristic signals corresponding to the protons in the lauryl and lactate moieties. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.

Table 1:  $^1\text{H}$  NMR Spectral Data for **Lauryl Lactate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.1	Quartet	1H	-CH(OH)-
~1.3	Doublet	3H	-CH(OH)CH <sub>3</sub>
~4.2	Triplet	2H	-OCH <sub>2</sub> -
~1.6	Quintet	2H	-OCH <sub>2</sub> CH <sub>2</sub> -
~1.2-1.4	Multiplet	18H	-(CH <sub>2</sub> ) <sub>9</sub> -
~0.9	Triplet	3H	-CH <sub>3</sub> (lauryl)
Variable	Singlet	1H	-OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of **lauryl lactate**.

Table 2: <sup>13</sup>C NMR Spectral Data for **Lauryl Lactate**

Chemical Shift (ppm)	Assignment
~175	C=O (ester)
~68	-CH(OH)-
~65	-OCH <sub>2</sub> -
~32	-CH <sub>2</sub> - (adjacent to terminal CH <sub>3</sub> )
~29-30	-(CH <sub>2</sub> ) <sub>n</sub> - (multiple signals)
~26	-OCH <sub>2</sub> CH <sub>2</sub> -
~23	-CH <sub>2</sub> - (penultimate)
~21	-CH(OH)CH <sub>3</sub>
~14	-CH <sub>3</sub> (lauryl)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **lauryl lactate**. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Table 3: IR Spectral Data for **Lauryl Lactate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibrational Mode
~3450	Strong, Broad	O-H	Stretching
~2925	Strong	C-H (alkane)	Asymmetric Stretching
~2855	Strong	C-H (alkane)	Symmetric Stretching
~1730	Strong	C=O (ester)	Stretching
~1465	Medium	C-H (alkane)	Bending (Scissoring)
~1375	Medium	C-H (alkane)	Bending (Rocking)
~1130	Strong	C-O (ester)	Stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **lauryl lactate**, aiding in its identification and structural confirmation. In electron ionization (EI) mode, the molecule is expected to produce a molecular ion peak followed by a series of fragment ions.

Table 4: Mass Spectrometry Data for **Lauryl Lactate**

m/z	Ion	Proposed Fragment Structure
258	[M] <sup>+</sup>	[C <sub>15</sub> H <sub>30</sub> O <sub>3</sub> ] <sup>+</sup> (Molecular Ion)
243	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group
185	[M - C <sub>5</sub> H <sub>11</sub> O] <sup>+</sup>	Cleavage of the lauryl chain
169	[Lauryl] <sup>+</sup>	[C <sub>12</sub> H <sub>25</sub> ] <sup>+</sup>
90	[Lactic Acid] <sup>+</sup>	[C <sub>3</sub> H <sub>6</sub> O <sub>3</sub> ] <sup>+</sup>
73	[C <sub>3</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>	Fragment from the lactate moiety
45	[COOH] <sup>+</sup>	Carboxyl fragment

## Experimental Protocols

### NMR Spectroscopy

#### Sample Preparation:

- Dissolve approximately 10-20 mg of **lauryl lactate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition:

- $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of  $\sim 16$  ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds for quantitative analysis.
- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are typically required compared to  $^1\text{H}$  NMR.

## IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid **lauryl lactate** directly onto the center of the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum over a range of approximately 4000 to 400  $\text{cm}^{-1}$ .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry

Sample Preparation:

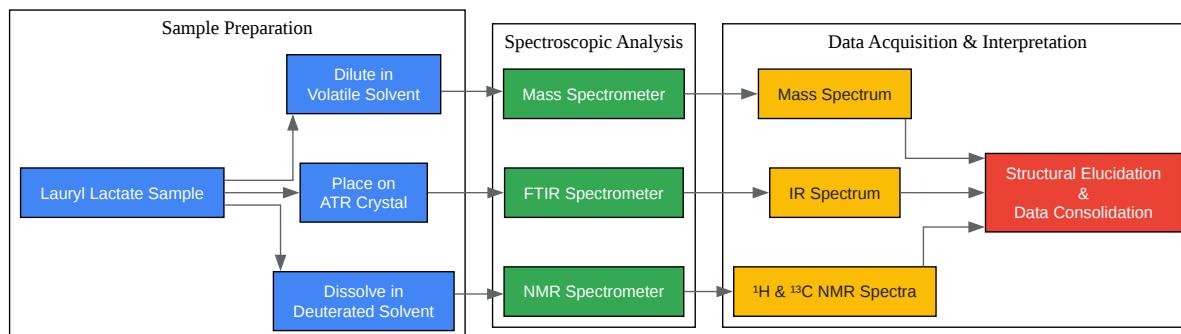
- Prepare a dilute solution of **lauryl lactate** (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of approximately 1-10  $\mu\text{g/mL}$ .

Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.
- The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

## Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **lauryl lactate**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **lauryl lactate**.

This guide provides a foundational understanding of the spectroscopic characteristics of **lauryl lactate**. For more detailed analysis, such as 2D NMR experiments (COSY, HSQC, HMBC) or advanced mass spectrometry techniques, further investigation may be required.

- To cite this document: BenchChem. [Spectroscopic Profile of Lauryl Lactate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030782#spectroscopic-analysis-of-lauryl-lactate-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)